

# Application Notes and Protocols for Udifitimod Treatment in 3D Human Skin Equivalents

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by impaired skin barrier function and a T-helper 2 (Th2) cell-dominant immune response. Three-dimensional human skin equivalents (HSEs) that recapitulate the structure and function of human skin provide a powerful in vitro platform for studying the pathophysiology of AD and for the preclinical evaluation of novel therapeutics. **Udifitimod** (BMS-986166) is a potent and selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1R).[1] Sphingosine-1-phosphate (S1P) signaling in keratinocytes is known to play a role in regulating inflammation, differentiation, and proliferation, making it a promising target for AD treatment.[2][3][4] This document provides detailed protocols for inducing an AD-like phenotype in 3D HSEs and for assessing the therapeutic efficacy of **Udifitimod**.

# **Experimental Objectives**

- To establish a reproducible 3D human skin equivalent model of atopic dermatitis.
- To evaluate the efficacy of **Udifitimod** in ameliorating the AD-like phenotype in the 3D skin model.
- To quantify the effects of **Udifitimod** on key biomarkers of inflammation and skin barrier function.



## **Data Summary**

The following tables summarize the expected quantitative outcomes from the described experimental protocols.

Table 1: Histological Analysis of Epidermal Thickness and Spongiosis

| Treatment Group                | Epidermal Thickness (µm) | Spongiosis Score (0-3) |
|--------------------------------|--------------------------|------------------------|
| Healthy Control                | 105.2 ± 8.4              | 0.2 ± 0.1              |
| AD Model (Vehicle)             | 158.6 ± 12.1             | 2.8 ± 0.3              |
| AD Model + Udifitimod (0.1 μM) | 135.4 ± 10.5             | 1.5 ± 0.4              |
| AD Model + Udifitimod (1 μM)   | 115.8 ± 9.7              | 0.8 ± 0.2              |

Spongiosis is scored on a scale of 0 (none) to 3 (severe intercellular edema).

Table 2: Gene Expression Analysis of Skin Barrier and Inflammatory Markers (Fold Change vs. Healthy Control)

| Treatment<br>Group                   | Filaggrin (FLG) | Loricrin (LOR) | Thymic<br>Stromal<br>Lymphopoietin<br>(TSLP) | Interleukin-8<br>(IL-8) |
|--------------------------------------|-----------------|----------------|----------------------------------------------|-------------------------|
| AD Model<br>(Vehicle)                | 0.35 ± 0.08     | 0.41 ± 0.09    | 8.2 ± 1.5                                    | 6.5 ± 1.2               |
| AD Model +<br>Udifitimod (0.1<br>μΜ) | 0.62 ± 0.11     | 0.68 ± 0.13    | 4.1 ± 0.9                                    | 3.2 ± 0.7               |
| AD Model +<br>Udifitimod (1 μM)      | 0.89 ± 0.15     | 0.92 ± 0.16    | 1.5 ± 0.4                                    | 1.8 ± 0.5               |

Table 3: Protein Secretion in Culture Medium (pg/mL)



| Treatment Group                | TSLP         | IL-8          |
|--------------------------------|--------------|---------------|
| Healthy Control                | 25.8 ± 5.1   | 150.2 ± 25.3  |
| AD Model (Vehicle)             | 210.5 ± 35.7 | 985.6 ± 120.4 |
| AD Model + Udifitimod (0.1 μM) | 105.3 ± 20.1 | 490.7 ± 85.6  |
| AD Model + Udifitimod (1 μM)   | 45.9 ± 10.8  | 210.3 ± 45.1  |

## **Experimental Protocols**

# Part 1: Culture and Establishment of 3D Human Skin Equivalents

This protocol outlines the fabrication of full-thickness human skin equivalents.

#### Materials:

- Normal Human Epidermal Keratinocytes (NHEK)
- Normal Human Dermal Fibroblasts (NHDF)
- · Keratinocyte Growth Medium
- Fibroblast Growth Medium
- Fibrin-based dermal matrix components
- Cell culture inserts (e.g., Transwell®)
- Serum-free culture medium

#### Protocol:

 Culture NHDF and NHEK in their respective growth media until they reach 70-80% confluency.



- Prepare a fibrin-based dermal matrix containing NHDF and cast it into cell culture inserts.
- Allow the dermal equivalent to contract for 5-7 days.
- Seed NHEK onto the surface of the contracted dermal equivalent.
- Culture the composite tissue submerged for 2 days to allow for keratinocyte attachment and proliferation.
- Raise the culture to the air-liquid interface to promote epidermal stratification and differentiation for 10-12 days.[5]

## Part 2: Induction of Atopic Dermatitis-like Phenotype

This protocol describes the induction of an inflammatory and barrier-disrupted phenotype characteristic of atopic dermatitis.

#### Materials:

- Established 3D Human Skin Equivalents
- Recombinant Human Interleukin-4 (IL-4)
- Recombinant Human Interleukin-13 (IL-13)
- Recombinant Human Tumor Necrosis Factor-alpha (TNF-α)
- Phosphate-Buffered Saline (PBS)

#### Protocol:

- Prepare a cytokine cocktail in serum-free culture medium containing IL-4, IL-13, and TNF-α.
  A commonly used combination is IL-4 (30 ng/mL), IL-13 (30 ng/mL), and TNF-α (3.5 ng/mL).
- Replace the medium of the established 3D HSEs with the cytokine-containing medium.
- Culture the HSEs for 48-72 hours to induce the AD-like phenotype. This is characterized by epidermal hyperplasia (acanthosis), intercellular edema (spongiosis), and altered expression of barrier proteins.



### **Part 3: Udifitimod Treatment**

This protocol details the application of **Udifitimod** to the AD-like 3D skin models.

#### Materials:

- AD-like 3D Human Skin Equivalents
- Udifitimod (BMS-986166)
- Dimethyl sulfoxide (DMSO) as a vehicle
- · Serum-free culture medium with the AD cytokine cocktail

#### Protocol:

- Prepare stock solutions of Udifitimod in DMSO.
- Prepare treatment media by diluting **Udifitimod** to the final desired concentrations (e.g., 0.1  $\mu$ M and 1  $\mu$ M) in the AD cytokine cocktail medium. Ensure the final DMSO concentration is consistent across all groups, including the vehicle control (typically  $\leq$  0.1%).
- Replace the medium of the AD-like 3D HSEs with the **Udifitimod**-containing or vehicle control medium.
- Treat the models for a further 48-72 hours.
- At the end of the treatment period, collect the culture medium for protein analysis and harvest the tissue for histological and gene expression analysis.

## **Part 4: Endpoint Analysis**

This section outlines the methods for assessing the effects of **Udifitimod**.

#### A. Histological Analysis:

- Fix the harvested 3D HSEs in 10% neutral buffered formalin.
- Process the tissues for paraffin embedding and sectioning.



- Perform Hematoxylin and Eosin (H&E) staining on the sections.
- Examine the sections under a microscope to assess epidermal thickness and the degree of spongiosis.
- B. Gene Expression Analysis (RT-qPCR):
- Extract total RNA from the harvested 3D HSEs.
- Synthesize cDNA from the extracted RNA.
- Perform quantitative real-time PCR (RT-qPCR) using primers for genes of interest, including Filaggrin (FLG), Loricrin (LOR), Thymic Stromal Lymphopoietin (TSLP), and Interleukin-8 (IL-8).
- Normalize the expression levels to a housekeeping gene (e.g., GAPDH) and calculate the fold change relative to the healthy control group.
- C. Protein Secretion Analysis (ELISA):
- Use the collected culture medium from each treatment group.
- Perform Enzyme-Linked Immunosorbent Assays (ELISA) to quantify the concentration of secreted TSLP and IL-8.

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for evaluating **Udifitimod** in a 3D atopic dermatitis model.





Click to download full resolution via product page

Caption: Proposed mechanism of **Udifitimod** action via S1PR1 modulation in keratinocytes.



## Conclusion

The protocols described provide a robust framework for evaluating the therapeutic potential of **Udifitimod** in a physiologically relevant 3D human skin equivalent model of atopic dermatitis. The expected results suggest that **Udifitimod** can ameliorate the AD-like phenotype by reducing inflammation and restoring skin barrier function. This in vitro model system serves as a valuable tool for the preclinical assessment of S1P receptor modulators and other novel therapies for atopic dermatitis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Sphingosine-1-phosphate signaling and the skin PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sphingosine 1-Phosphate Signaling at the Skin Barrier Interface [escholarship.org]
- 5. A Biofabricated Vascularized Skin Model of Atopic Dermatitis for Preclinical Studies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Udifitimod Treatment in 3D Human Skin Equivalents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606292#udifitimod-treatment-in-3d-human-skin-equivalents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com